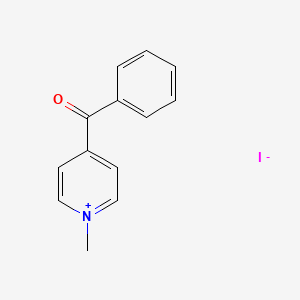

4-Benzoyl-1-methylpyridin-1-ium iodide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1-methylpyridin-1-ium-4-yl)-phenylmethanone;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12NO.HI/c1-14-9-7-12(8-10-14)13(15)11-5-3-2-4-6-11;/h2-10H,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDOMMCOZZYDFP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C(=O)C2=CC=CC=C2.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10508209 | |

| Record name | 4-Benzoyl-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34285-40-0 | |

| Record name | NSC525260 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Benzoyl-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 4 Benzoyl 1 Methylpyridin 1 Ium Iodide

Direct Synthesis Routes for 4-Benzoyl-1-methylpyridin-1-ium Iodide

The primary method for synthesizing 4-Benzoyl-1-methylpyridin-1-ium iodide involves the direct N-alkylation of its pyridine (B92270) precursor.

Quaternization Reactions for Pyridinium (B92312) Iodide Formation

The formation of 4-Benzoyl-1-methylpyridin-1-ium iodide is achieved through a quaternization reaction, a classic example of N-alkylation. In this process, the nitrogen atom of the 4-benzoylpyridine (B1666322) ring acts as a nucleophile, attacking the electrophilic methyl group of an alkylating agent, typically methyl iodide. The lone pair of electrons on the nitrogen atom forms a new carbon-nitrogen bond, resulting in the positively charged N-methylpyridinium cation and the iodide anion as the counter-ion.

This reaction is analogous to the synthesis of other N-methylpyridinium compounds where a pyridine derivative is treated with a methylating agent like methyl iodide or dimethyl sulfate. wikipedia.org The general mechanism follows an SN2 pathway, where the nucleophilic nitrogen displaces the iodide ion from methyl iodide.

Optimization of Reaction Conditions for Enhanced Yields

The efficiency and yield of the quaternization reaction are highly dependent on several experimental parameters. Optimizing these conditions is crucial for maximizing product formation and minimizing impurities. Key factors include the choice of solvent, reaction temperature, duration, and the stoichiometry of the reactants.

Solvents such as methanol, ethanol, acetonitrile, and dimethylformamide (DMF) are commonly employed for these reactions. researchgate.net The choice of solvent can influence the reaction rate and solubility of the reactants and products. Temperature and reaction time are also critical; for instance, similar quaternization reactions are often performed under reflux for several hours to ensure completion. google.com A recent study on the synthesis of butylpyridinium bromide utilized a Bayesian optimization platform to simultaneously enhance reaction yield and production rate in a continuous flow system, showcasing a modern approach to optimizing such reactions. ucla.edu

The table below summarizes typical conditions used in the quaternization of various pyridine derivatives, which can be adapted for the synthesis of 4-Benzoyl-1-methylpyridin-1-ium iodide.

| Precursor | Alkylating Agent | Solvent | Temperature | Time | Yield |

| Poly(4-vinyl pyridine) | Chloro 2-propanone | DMF | Room Temp | 24 h | Quantitative |

| Isonicotinic acid benzylamide | Methyl iodide | 90% Isopropyl alcohol | 72-74 °C | 2 h | Not specified |

| N,N-dimethyl-ethanolamine | Iodomethane | Acetonitrile (50%) | Not specified | Not specified | 61.5% |

| Pyridine | Dimethyl sulfate | Not specified | Not specified | Not specified | Not specified |

This table presents a compilation of data from various sources for illustrative purposes. wikipedia.orgresearchgate.netgoogle.commdpi.com

Synthesis of Chemically Related Pyridinium Iodide Analogues

The synthetic principles applied to 4-Benzoyl-1-methylpyridin-1-ium iodide are also used to create a variety of structurally related pyridinium iodide analogs.

Preparation of 4-Benzylcarbamoyl-1-methylpyridin-1-ium Iodide

The synthesis of 4-Benzylcarbamoyl-1-methylpyridin-1-ium iodide is a well-documented multi-step process. nih.gov

Amide Formation: The synthesis begins with the condensation of isonicotinic acid and benzylamine (B48309). Isonicotinic acid is added to heated benzylamine (413 K), and the mixture is further heated to between 493–503 K to drive the reaction and distill off water and excess benzylamine. The resulting intermediate, N-benzylamide 4-pyridinecarboxylic acid, is then isolated with a yield of 87.5%. nih.gov

Quaternization: The N-benzylamide 4-pyridinecarboxylic acid is then dissolved in acetone. Methyl iodide is added, and the reaction mixture is maintained at 323 K (50 °C) for five hours. After cooling, the product, 4-Benzylcarbamoyl-1-methylpyridin-1-ium iodide, precipitates and is collected by filtration with a reported yield of 79.5%. nih.gov

Further purification can be achieved by recrystallization from an aqueous solution with activated carbon, leading to a final yield of 94.3%. nih.gov

Synthesis of Other N-Methylpyridinium Derivatives

A wide array of N-methylpyridinium derivatives can be synthesized using similar quaternization strategies, often by varying the starting pyridine derivative. For instance, N-methylpyridinium itself can be prepared by treating pyridine with dimethyl sulfate. wikipedia.org

Other synthetic approaches include:

Gas-Phase Catalysis: Methylpyridines, which can serve as precursors to N-methylpyridinium compounds, can be synthesized in the gas phase from materials like acetylene (B1199291) and ammonia (B1221849) using heterogeneous catalysts. e3s-conferences.org

Multi-component Reactions: An innovative and environmentally friendly route has been developed for the one-pot synthesis of 5-methylpyridinium derivatives. This method involves the reaction of a 3-methylpyridine-1-oxide, an aromatic aldehyde, and a β-ketoester, catalyzed by ionic liquids.

Derivatization of Natural Products: N-methylpyridinium compounds are also produced from the thermal decomposition of trigonelline, a compound found in coffee beans. google.com

The following table showcases the diversity of synthetic methods for various N-methylpyridinium derivatives.

| Derivative | Precursor(s) | Key Reagent/Catalyst | Method |

| 5-Methylpyridinium derivatives | 3-Methylpyridine-1-oxide, Aldehyde, β-ketoester | Ionic Liquid (e.g., [BMIM][OH]) | One-pot multicomponent reaction |

| 2- and 4-Methylpyridine | Acetylene, Ammonia | Heterogeneous Catalyst (e.g., CdO-kaolin) | Gas-phase catalytic synthesis |

| N-methylpyridinium | Pyridine | Dimethyl sulfate | Direct Quaternization |

| 1,2- and 1,4-dimethylpyridinium (B189563) cations | Trigonelline | Heat (Pyrolysis) | Thermal Decomposition |

This table is a summary of findings from multiple research sources. wikipedia.orge3s-conferences.orggoogle.com

Exploration of Precursor Chemistry and Functionalization Approaches

The primary precursor for the title compound is 4-benzoylpyridine. This aromatic ketone is a light yellow crystalline solid used in organic synthesis. chemicalbook.com Its structure consists of a pyridine ring substituted at the 4-position with a benzoyl group.

The synthesis and functionalization of the 4-benzoylpyridine precursor are critical steps. The benzoyl group can be introduced onto the pyridine ring through various organic reactions. Research has also focused on the synthesis of derivatives of 4-benzoylpyridine by introducing other functional groups. For example, 4-benzoylpyridine has been used to synthesize oxime derivatives and hydrazones, indicating its versatility as a chemical intermediate. researchgate.netdntb.gov.ua

Furthermore, the functionalization of the pyridine ring itself is an active area of research. While the nitrogen atom is the most nucleophilic site, leading to N-alkylation, functionalization at the carbon atoms of the pyridine ring (C-H functionalization) allows for the introduction of a wide range of substituents, further diversifying the chemistry of these compounds.

Advanced Spectroscopic Characterization of 4 Benzoyl 1 Methylpyridin 1 Ium Iodide

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 4-Benzoyl-1-methylpyridin-1-ium iodide is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in its structure. The positive charge on the pyridinium (B92312) nitrogen atom significantly deshields the adjacent protons, causing their signals to appear at a characteristically downfield chemical shift.

The protons of the pyridinium ring are expected to show a characteristic splitting pattern. The protons at the 2 and 6 positions (ortho to the nitrogen) would appear as a doublet, coupled to the protons at the 3 and 5 positions. Similarly, the protons at the 3 and 5 positions (meta to the nitrogen) would appear as a doublet, coupled to the protons at the 2 and 6 positions. Due to the electron-withdrawing effect of the benzoyl group at the 4-position, the signals for the pyridinium protons are anticipated to be further shifted downfield.

The protons of the benzoyl group will also produce distinct signals. The protons on the phenyl ring would likely appear as a complex multiplet in the aromatic region of the spectrum. The protons ortho to the carbonyl group may be shifted slightly downfield compared to the meta and para protons.

The methyl group attached to the pyridinium nitrogen is expected to appear as a sharp singlet, as there are no adjacent protons to cause splitting. This signal would also be shifted downfield due to the deshielding effect of the positively charged nitrogen.

Predicted ¹H NMR Data for 4-Benzoyl-1-methylpyridin-1-ium Iodide

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 - 9.2 | Doublet | 2H | H-2, H-6 (Pyridinium) |

| ~8.3 - 8.5 | Doublet | 2H | H-3, H-5 (Pyridinium) |

| ~7.8 - 8.0 | Multiplet | 2H | H-2', H-6' (Phenyl) |

| ~7.5 - 7.7 | Multiplet | 3H | H-3', H-4', H-5' (Phenyl) |

| ~4.3 - 4.5 | Singlet | 3H | N-CH₃ |

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in 4-Benzoyl-1-methylpyridin-1-ium iodide will give rise to a distinct signal.

The carbons of the pyridinium ring are expected to be significantly deshielded and appear at downfield chemical shifts. The carbon atom at the 4-position, bearing the benzoyl group, would likely be the most downfield of the ring carbons. The carbons at the 2 and 6 positions will also be strongly deshielded by the adjacent nitrogen atom.

The carbonyl carbon of the benzoyl group is a key diagnostic signal and is expected to appear in the characteristic region for ketone carbonyls, typically around 190-200 ppm. The carbons of the phenyl ring will show signals in the aromatic region, with the carbon attached to the carbonyl group (C-1') being the most deshielded among them.

The methyl carbon attached to the nitrogen will appear as a singlet in the aliphatic region of the spectrum, shifted downfield due to the influence of the quaternary nitrogen.

Predicted ¹³C NMR Data for 4-Benzoyl-1-methylpyridin-1-ium Iodide

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=O |

| ~150 | C-4 (Pyridinium) |

| ~145 | C-2, C-6 (Pyridinium) |

| ~138 | C-1' (Phenyl) |

| ~134 | C-4' (Phenyl) |

| ~130 | C-2', C-6' (Phenyl) |

| ~129 | C-3', C-5' (Phenyl) |

| ~128 | C-3, C-5 (Pyridinium) |

| ~48 | N-CH₃ |

Advanced 2D NMR Techniques for Structural Confirmation

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, correlations would be expected between the H-2/H-6 and H-3/H-5 protons of the pyridinium ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the assignments of their attached protons. For example, the signal for the N-CH₃ protons would correlate with the N-CH₃ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. Key HMBC correlations would be expected from the N-CH₃ protons to the C-2 and C-6 carbons of the pyridinium ring, and from the pyridinium protons (H-3, H-5) to the carbonyl carbon of the benzoyl group.

Infrared (IR) Spectroscopic Analysis of Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of its vibrational modes. The resulting spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands for different functional groups.

For 4-Benzoyl-1-methylpyridin-1-ium iodide, several key vibrational modes are expected:

C=O Stretch: A strong and sharp absorption band is anticipated for the carbonyl group of the benzoyl moiety, typically appearing in the range of 1650-1680 cm⁻¹.

C=C and C=N Stretching: The aromatic rings (pyridinium and phenyl) will exhibit multiple stretching vibrations in the region of 1400-1600 cm⁻¹.

C-H Stretching: The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings can provide information about the substitution pattern and typically appear in the 690-900 cm⁻¹ region.

Predicted IR Absorption Bands for 4-Benzoyl-1-methylpyridin-1-ium Iodide

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2980 - 2850 | Medium | Aliphatic C-H Stretch (CH₃) |

| ~1660 | Strong | C=O Stretch (Ketone) |

| ~1600 - 1450 | Medium-Strong | Aromatic C=C and C=N Stretch |

| ~1400 | Medium | CH₃ Bending |

| ~900 - 690 | Medium-Strong | Aromatic C-H Bending (out-of-plane) |

Ultraviolet-Visible (UV-Vis) Spectroscopic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule.

The UV-Vis spectrum of 4-Benzoyl-1-methylpyridin-1-ium iodide is expected to be dominated by π → π* transitions associated with the conjugated aromatic system. The presence of the benzoyl group in conjugation with the pyridinium ring is likely to result in one or more strong absorption bands in the UV region. The iodide counter-ion may also contribute to charge-transfer bands. The exact position of the λmax will be influenced by the solvent polarity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight of a compound, which in turn allows for the validation of its molecular formula. By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions.

For 4-Benzoyl-1-methylpyridin-1-ium iodide, the cationic part, [C₁₃H₁₂NO]⁺, would be detected. The calculated exact mass of this cation can be compared to the experimentally measured mass to confirm the elemental composition.

Calculated HRMS Data for the Cation of 4-Benzoyl-1-methylpyridin-1-ium Iodide

| Molecular Formula | Calculated Exact Mass (m/z) |

| [C₁₃H₁₂NO]⁺ | 198.0913 |

An experimental HRMS measurement yielding a value very close to the calculated exact mass would provide strong evidence for the proposed molecular formula of the cation.

Structural Elucidation and Supramolecular Chemistry in Pyridinium Iodide Compounds

Single-Crystal X-ray Diffraction Analysis of Related Pyridinium (B92312) Iodide Salts

The asymmetric unit of pyridinium iodide salts typically consists of the organic pyridinium cation and an iodide anion. nih.gov The bond lengths and angles within the cation generally fall within normal ranges for similar organic structures. nih.gov The conformation of the cation, however, can vary significantly depending on the nature and flexibility of its substituents.

The relative orientation of aromatic rings within a molecule is a critical conformational parameter, defined by the dihedral angle. This angle can significantly impact the molecule's electronic properties and its ability to participate in intermolecular interactions such as π–π stacking. In pyridinium salts containing multiple aromatic moieties, single-crystal X-ray analysis provides precise measurements of these angles.

In the structure of 1-methyl-4-(4-phenylbuta-1,3-dienyl)pyridinium iodide, the molecular structure is twisted, with the dihedral angle between the pyridinium and phenyl rings measured at 15.0(2)°. lookchem.com The degree of twisting can vary widely across different compounds, reflecting the electronic and steric influences of linking groups and substitution patterns. For example, in a derivative of 4-[3-(4-Fluorophenyl)quinoxalin-2-yl]-N-isopropylpyridin-2-amine, the dihedral angle between the 4-fluorophenyl ring and the pyridine (B92270) ring is a much larger 71.77 (16)°. grafiati.com

| Compound | Aromatic Rings | Dihedral Angle (°) | Reference |

|---|---|---|---|

| 1-Methyl-4-(4-phenylbuta-1,3-dienyl)pyridinium iodide | Pyridinium and Phenyl | 15.0(2) | lookchem.com |

| 4-[3-(4-Fluorophenyl)quinoxalin-2-yl]-N-isopropylpyridin-2-amine | 4-Fluorophenyl and Pyridine | 71.77(16) | grafiati.com |

The fundamental repeating unit of a crystal is the unit cell, and the smallest part of this cell that can be used to generate the entire crystal through symmetry operations is known as the asymmetric unit. cam.ac.uk The complete description of a crystal's symmetry is given by its space group. cam.ac.uk For pyridinium iodide salts, the asymmetric unit typically contains one pyridinium cation and one iodide anion, which together form an ion pair. nih.gov

The crystallographic parameters, including the crystal system and space group, vary depending on the specific compound. Many related salts crystallize in the monoclinic system, which is one of the most common for organic molecules. For example, 4-[2-(3 methoxy-phenyl)-vinyl]-1-methyl-pyridinium iodide crystallizes in the monoclinic system with the centrosymmetric space group P12₁/c. mdpi.commdpi.com

| Compound | Crystal System | Space Group | Molecules per Unit Cell (Z) | Reference |

|---|---|---|---|---|

| 4-[2-(3 Methoxy-phenyl)-vinyl]-1-methyl-pyridinium iodide (MMPI) | Monoclinic | P12₁/c | 4 | mdpi.com |

| (HPy)₃{Cu₃I₆} | Monoclinic | P2₁/m | N/A | nih.gov |

| Fenpiverinium Bromide | Monoclinic | P2₁/c | N/A | mdpi.com |

Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state structure of pyridinium iodide salts is consolidated by a variety of intermolecular forces. These range from strong electrostatic attractions to weaker, more directional hydrogen bonds and van der Waals forces.

While the titular compound, 4-Benzoyl-1-methylpyridin-1-ium iodide, lacks a traditional hydrogen bond donor like an N-H or O-H group, this interaction is a defining feature in many closely related pyridinium iodide structures. In analogues containing amide or amine functionalities, strong N–H⋯I hydrogen bonds are frequently observed, where the iodide anion acts as the hydrogen bond acceptor. nih.gov

For example, in the crystal of 4-benzoylamino-1-methylpyridinium iodide, the cation and anion form an ionic pair linked by a strong N—H⋯I hydrogen bond, with a donor-acceptor distance of 3.675 (1) Å. nih.gov Similarly, 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide features a prominent N2—H2⋯I1 hydrogen bond that links the cation-anion pair. nih.govnih.gov In addition to these strong interactions, weaker C—H⋯I hydrogen bonds are also present, further stabilizing the crystal packing and often linking the ion pairs into extended supramolecular assemblies, such as infinite ribbons. nih.gov

| Compound | Hydrogen Bond Type | D-H···A | D···A Distance (Å) | D-H···A Angle (°) | Reference |

|---|---|---|---|---|---|

| 4-Benzylcarbamoyl-1-methylpyridin-1-ium iodide | N-H···I | N2-H2···I1 | 3.563(3) | 150(5) | nih.gov |

| 4-Benzoylamino-1-methylpyridinium iodide | N-H···I | N-H···I | 3.675(1) | N/A | nih.gov |

C–H⋯I Hydrogen Bonding Interactions

The geometry of these interactions, including the D⋯A (Donor-Acceptor) distance and the D–H⋯A angle, is critical in determining their strength and directionality. The following table provides typical geometric parameters for C–H⋯I hydrogen bonds observed in a related pyridinium iodide salt.

Table 1: Hydrogen-Bond Geometry in an Analogous Pyridinium Iodide Compound. nih.gov

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| C14—H14A···I1 | 0.96 | 3.08 | 4.018 (5) | 168 |

| C14—H14C···I1 | 0.96 | 3.06 | 3.919 (5) | 150 |

Other Non-Covalent Interactions (e.g., C–H⋯O)

Beyond C–H⋯I interactions, the presence of the benzoyl group in 4-Benzoyl-1-methylpyridin-1-ium iodide introduces the possibility of other significant non-covalent interactions, most notably C–H⋯O hydrogen bonds. The carbonyl oxygen of the benzoyl moiety is a potential hydrogen bond acceptor and can interact with acidic C–H donors from adjacent cations. These interactions can contribute to the formation of more complex three-dimensional networks within the crystal structure.

Halogen Bonding Phenomena in Analogous Pyridinium Systems

Halogen bonding is another non-covalent interaction that could be relevant, particularly in analogous systems where a halogen atom is a substituent on the pyridinium ring. In such cases, the iodide anion can act as a halogen bond acceptor. While 4-Benzoyl-1-methylpyridin-1-ium iodide itself does not possess a halogen substituent on the cation, the principles of halogen bonding are pertinent to the broader class of pyridinium iodide compounds and highlight the versatility of the iodide anion in forming directional non-covalent interactions.

Supramolecular Assembly and Crystal Packing Architecture

The cumulative effect of the aforementioned non-covalent interactions governs the assembly of individual ions into well-defined supramolecular structures.

Formation of Infinite Ribbons and Other Supramolecular Motifs

A common supramolecular motif observed in the crystal structures of related pyridinium salts is the formation of infinite ribbons. nih.gov These are typically formed through a network of hydrogen bonds. For instance, in 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide, ionic pairs are linked by weak C–H⋯I hydrogen bonds to form infinite ribbons extending along a crystallographic axis. nih.gov It is highly probable that 4-Benzoyl-1-methylpyridin-1-ium iodide would also exhibit similar motifs, where C–H⋯I and potentially C–H⋯O interactions guide the assembly of cations and anions into one-dimensional chains or ribbons.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. For a definitive analysis of 4-Benzoyl-1-methylpyridin-1-ium iodide, its crystallographic information file (CIF) would be required.

However, based on studies of similar pyridinium salts, a Hirshfeld surface analysis would be expected to reveal the following contributions to the total surface area: nih.gov

H⋯H contacts: Typically, these are the most abundant contacts, reflecting the prevalence of hydrogen atoms on the molecular surface.

Hal⋯H/H⋯Hal contacts: In the case of the iodide salt, these contacts would correspond to the C–H⋯I hydrogen bonds and would represent a significant portion of the intermolecular interactions.

O⋯H/H⋯O contacts: These would quantify the contribution of C–H⋯O hydrogen bonds.

C⋯H/H⋯C contacts: These represent van der Waals interactions between carbon and hydrogen atoms.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. The following table illustrates the percentage contributions of different intermolecular contacts for an analogous 4-[(benzylamino)carbonyl]-1-methylpyridinium iodide. nih.gov

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for an Analogous Pyridinium Iodide. nih.gov

| Contact Type | Contribution (%) |

|---|---|

| H···H | 51.0 |

| C···H/H···C | 20.2 |

| I···H/H···I | 9.9 |

| O···H/H···O | 7.9 |

This quantitative data underscores the importance of the various weak interactions in the crystal packing of pyridinium iodide salts.

Powder X-ray Diffraction (PXRD) for Bulk Phase Purity and Polymorph Screening

Powder X-ray Diffraction (PXRD) is an indispensable analytical technique in the solid-state characterization of crystalline materials, including pyridinium iodide compounds like 4-Benzoyl-1-methylpyridin-1-ium iodide. This non-destructive method provides detailed information about the crystallographic structure, phase purity, and polymorphic nature of a bulk sample. The technique relies on the constructive interference of monochromatic X-rays and a crystalline sample, generating a unique diffraction pattern that serves as a fingerprint for a specific crystalline phase.

The primary applications of PXRD in the context of pyridinium iodide compounds are the verification of bulk phase purity and the screening for potential polymorphs. Phase purity is critical, as the presence of unintended crystalline phases or amorphous content can significantly alter the physicochemical properties of the material. nih.gov Polymorphism, the ability of a compound to exist in two or more crystalline forms, is a crucial consideration, particularly in the pharmaceutical industry, as different polymorphs can exhibit variations in solubility, stability, and bioavailability.

Assessing Bulk Phase Purity

A fundamental application of PXRD is the confirmation that a synthesized bulk powder sample consists of a single, uniform crystalline phase. This is typically achieved by comparing the experimentally obtained PXRD pattern with a theoretical pattern calculated from single-crystal X-ray diffraction data. nih.gov The single-crystal data provides the precise atomic arrangement within the crystal lattice, allowing for the simulation of an ideal powder pattern.

A close match between the experimental and calculated patterns, particularly in the positions (2θ angles) and relative intensities of the diffraction peaks, provides strong evidence of high phase purity. nih.gov Any significant peaks in the experimental pattern that are not present in the calculated pattern may indicate the presence of impurities or a different crystalline phase.

For instance, in the structural analysis of related pyridinium salts, researchers routinely perform this comparison. The process involves collecting PXRD data on the bulk crystalline powder and comparing it to the pattern simulated from the solved single-crystal structure. This ensures that the properties and structural features observed in the single crystal are representative of the entire bulk sample.

Interactive Table: Example PXRD Data for a Monoclinic Pyridinium Salt Below is a representative table of PXRD data. The peak positions (2θ), d-spacing, and relative intensities are characteristic of a specific crystalline structure.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 90 |

| 20.8 | 4.27 | 100 |

| 22.1 | 4.02 | 75 |

| 25.5 | 3.49 | 60 |

| 28.9 | 3.09 | 50 |

Polymorph Screening

Polymorph screening is a systematic search for different crystalline forms of a single chemical entity. PXRD is a primary tool for this investigation. The screening process often involves crystallizing the compound under a wide range of conditions, such as using different solvents, varying the cooling rate, or changing the pressure. Each of these conditions can potentially yield a different polymorphic form.

The resulting crystalline materials from each experiment are then analyzed by PXRD. If different polymorphs are formed, they will each produce a distinct powder diffraction pattern. For example, studies on the closely related compound 4-[(Benzylamino)carbonyl]-1-methylpyridinium iodide involved recrystallization from various solvents to screen for polymorphs. nih.gov The PXRD patterns of all resulting samples were identical, indicating that under the tested conditions, the compound consistently crystallized in the same form, and no new polymorphs were identified. nih.gov This type of systematic screening is crucial for identifying the most stable polymorph for development.

Table 1: Investigated Solvents for Polymorph Screening of a Pyridinium Iodide Compound

| Solvent System | Crystalline Form Obtained |

| Water | Form I |

| Ethanol | Form I |

| Methanol | Form I |

| Acetonitrile | Form I |

| Isopropanol | Form I |

The consistent appearance of "Form I" across various solvents, as confirmed by identical PXRD patterns, suggests that it is a stable and readily accessible crystalline form. This comprehensive approach ensures that the solid-state properties of the compound are well-understood and controlled.

Polymorphism and Solid State Forms of Quaternary Pyridinium Iodide Salts

Investigation of Polymorphic Modifications and Crystallization Conditions

Research into the solid-state forms of 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide has been conducted to identify potential polymorphic modifications. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of pharmaceutical and materials science. Different polymorphs of a compound can exhibit varying physical and chemical properties, including solubility, melting point, and stability.

In the case of 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide, a systematic polymorphism screening was carried out. nih.gov This screening involved the crystallization of the compound from a diverse range of solvents and under various temperature protocols. nih.gov The primary methods of characterization to identify different solid-state forms included Differential Scanning Calorimetry (DSC), Infrared (IR) spectroscopy, and X-ray Powder Diffraction (XRPD).

Despite these extensive efforts, the investigation revealed the existence of only a single crystalline form of 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide. nih.gov All crystallization experiments, regardless of the solvent or temperature conditions employed, consistently yielded the same polymorph. This suggests that, under the tested conditions, this particular quaternary pyridinium (B92312) iodide salt does not readily exhibit polymorphism.

Impact of Solvent and Temperature on Solid-State Forms

The choice of solvent and the temperature profile during crystallization are well-established factors that can significantly influence the resulting solid-state form of a compound. In the investigation of 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide, a variety of solvents with different polarities and hydrogen bonding capabilities were utilized in an attempt to induce the formation of different polymorphs.

The solvents used in the polymorphism screen for 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide included:

Water

Acetone 90%–water

Ethanol 90%–water

2-propanol 90%–water

Dimethylformamide (DMF)

Dimethyl sulfoxide (B87167) (DMSO)

Methanol

Acetonitrile nih.gov

In addition to the variation in solvents, the crystallization conditions were also manipulated, including the solution temperature and the heating and cooling protocols. nih.gov Despite these systematic variations, the solid form of 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide remained consistent across all experiments. The thermal analysis of all samples showed the same melting point at 464 K, further confirming the presence of a single polymorph. nih.gov This lack of solvent or temperature-induced polymorphism in the analogue compound suggests a high degree of stability for its single crystalline form.

Structural Differences Between Polymorphs and Amorphous States

As no polymorphs of 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide were identified, a discussion of structural differences between polymorphic forms is not applicable. However, the determined crystal structure of the single existing form provides a basis for understanding its solid-state arrangement.

The crystal structure of 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide consists of the 4-benzylcarbamoyl-1-methylpyridin-1-ium cation and an iodide anion. nih.gov These ions form an ionic pair linked by a strong N—H⋯I hydrogen bond. nih.gov In the crystal lattice, these ionic pairs are further connected by weak C—H⋯I hydrogen bonds, forming infinite ribbons along the crystallographic a-axis. nih.gov

An amorphous state, which lacks the long-range ordered structure of a crystalline solid, was not reported in the studies of 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide. An amorphous form would be characterized by a lack of sharp peaks in its X-ray powder diffraction pattern and the presence of a glass transition temperature in its thermal analysis, rather than a sharp melting point. The consistent crystallinity observed in the analogue suggests that the formation of an amorphous state is not readily achieved under standard crystallization conditions.

| Parameter | Value |

| Compound | 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide |

| Polymorphism Screen | No polymorphs identified |

| Solvents Tested | Water, Acetone/Water, Ethanol/Water, Isopropanol/Water, DMF, DMSO, Methanol, Acetonitrile |

| Characterization Techniques | DSC, IR Spectroscopy, XRPD |

| Melting Point | 464 K |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

Table 1. Summary of Polymorphism Investigation of 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods can provide detailed insights into the molecule's three-dimensional shape, the distribution of electrons, and its chemical reactivity.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-Benzoyl-1-methylpyridin-1-ium iodide, a key aspect of its structure is the rotational freedom around the single bond connecting the benzoyl group and the pyridinium (B92312) ring. This rotation gives rise to different conformers, each with a distinct energy.

A thorough conformational analysis would involve systematically rotating this bond and calculating the energy at each step to identify the most stable conformation (the global minimum) and any other low-energy conformers (local minima). The planarity or torsion angle between the phenyl and pyridinium rings would be a critical parameter in such an analysis. While studies on similar molecules, such as benzoyl-pyrrolopyridazine, have utilized computational methods to investigate conformational effects, specific data for 4-Benzoyl-1-methylpyridin-1-ium iodide is not available.

Electronic Structure and Frontier Molecular Orbitals (FMO)

The electronic structure of a molecule describes the arrangement and energies of its electrons. Frontier Molecular Orbital (FMO) theory is a key concept within this, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in predicting a molecule's chemical reactivity and its electronic properties.

For 4-Benzoyl-1-methylpyridin-1-ium iodide, the HOMO would likely be localized on the more electron-rich regions of the molecule, while the LUMO would be centered on the electron-deficient pyridinium ring. The energy gap between the HOMO and LUMO is an important indicator of the molecule's stability and its potential to participate in chemical reactions. While DFT calculations are a common method to determine these properties, specific HOMO-LUMO energy values and visualizations for this compound are not documented in the searched literature.

Molecular Dynamics Simulations of Solid-State Packing and Intermolecular Forces

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. In the context of the solid state, MD simulations can provide valuable insights into how molecules arrange themselves in a crystal lattice and the nature of the intermolecular forces that hold the crystal together.

Computational Prediction of Spectroscopic Parameters

Computational chemistry can be a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. Techniques like Density Functional Theory (DFT) can be used to calculate parameters for:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be predicted to aid in the interpretation of experimental NMR spectra.

Infrared (IR) Spectroscopy: Vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated, helping to assign the peaks in an experimental IR spectrum.

UV-Vis Spectroscopy: The energies of electronic transitions can be calculated to predict the wavelengths of maximum absorption in a UV-Vis spectrum.

While these computational methods are well-established, their application to predict the spectroscopic parameters of 4-Benzoyl-1-methylpyridin-1-ium iodide has not been specifically reported in the available literature.

Chemical Reactivity and Mechanistic Investigations

Reactivity Profiles of the Pyridinium (B92312) Cation

The 4-Benzoyl-1-methylpyridin-1-ium cation exhibits a distinct reactivity profile dominated by the electrophilic nature of the pyridinium ring. The permanent positive charge on the nitrogen atom, coupled with the electron-withdrawing effects of the N-methyl and 4-benzoyl groups, renders the heterocyclic ring highly electron-deficient. This electronic characteristic makes the cation an excellent target for nucleophilic attack, particularly at the positions ortho and para (C2, C4, and C6) to the heteroatom. scripps.edumdpi.com Direct nucleophilic addition is a primary mode of reactivity, a process that is generally difficult for unactivated pyridine (B92270). scripps.edu

The benzoyl group at the C4 position significantly influences the cation's reactivity. It not only enhances the electrophilicity of the ring through its electron-withdrawing nature but also directs nucleophilic attack preferentially to the C4 position. This regioselectivity is a key feature of its chemical behavior. nih.govnih.gov

Furthermore, the 4-benzoyl-1-methylpyridinium system is redox-active. It can undergo reversible one-electron reductions to form a neutral radical and a subsequent anion. nih.gov A study on a series of 4-(4-substituted-benzoyl)-N-methylpyridinium cations demonstrated two well-separated, chemically reversible one-electron reduction events. nih.gov The potential of these reductions is sensitive to the substituent on the benzoyl ring, following Hammett linear free energy relationships. nih.gov This redox behavior is comparable to that of other well-known redox catalysts like viologens and quinones, suggesting potential applications in electron transfer processes. nih.gov

Table 1: General Reactivity Characteristics

| Feature | Description |

|---|---|

| Electrophilicity | High, due to the cationic nitrogen and electron-withdrawing substituents. |

| Primary Reaction Type | Nucleophilic addition to the pyridinium ring. |

| Regioselectivity | Nucleophilic attack is favored at the C4 and C2/C6 positions. |

| Redox Activity | Capable of undergoing two sequential one-electron reductions. |

| Influence of Benzoyl Group | Enhances electrophilicity and directs nucleophilic attack. |

Transformation Reactions and Derivative Synthesis

The enhanced electrophilicity of the 4-Benzoyl-1-methylpyridin-1-ium cation allows for a variety of transformation reactions, leading to the synthesis of diverse derivatives, most notably functionalized dihydropyridines and piperidines. These products are valuable scaffolds in medicinal chemistry. nih.govnih.gov

A significant class of reactions involves the dearomatization of the pyridinium ring through the addition of nucleophiles. mdpi.com The catalytic asymmetric C4-selective dearomative functionalization is a powerful strategy. For instance, copper-catalyzed reactions using Grignard reagents have been developed to achieve highly regio- and enantioselective 1,4-dearomatization of pyridinium salts, yielding chiral 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives. nih.govacs.org Similarly, silicon nucleophiles have been employed in copper-catalyzed enantioselective C4-additions to pyridinium salts. chemistryviews.org

These 1,4-DHP derivatives are versatile intermediates. They can be oxidized to regenerate the aromatic pyridine ring, now bearing a new substituent, or they can be reduced to form substituted piperidines. nih.gov

Photochemical transformations also offer a route to complex molecular architectures from pyridinium salts. While specific studies on 4-benzoyl-1-methylpyridin-1-ium iodide are not prevalent, related pyridinium salts are known to undergo photo-induced rearrangements and additions, leading to products like aminocyclopentenes and bicyclic aziridines. researchgate.net

Table 2: Examples of Transformation Reactions

| Reaction Type | Reagents/Catalysts | Product Class | Reference |

|---|---|---|---|

| 1,4-Dearomatization | Grignard Reagents, Chiral Copper Catalyst | Chiral 1,4-Dihydropyridines | nih.govacs.org |

| C4-Silylation | Silicon Nucleophiles, Chiral Copper Catalyst | 4-Silylated 1,4-Dihydropyridines | chemistryviews.org |

| Tandem Reactions | Sodium Iodide, Na2S2O8 | 4-Iodopyrrole-2-carbaldehydes | nih.gov |

Mechanistic Pathways of Nucleophilic and Electrophilic Attack on Pyridinium Rings

The principal mechanistic pathway for the reaction of 4-Benzoyl-1-methylpyridin-1-ium iodide involves the nucleophilic attack on the electron-deficient pyridinium ring. Due to the positive charge delocalization and the influence of substituents, the C2, C4, and C6 positions are electrophilic. The presence of the N-methyl group prevents acyl transfer, directing the reaction towards addition to the ring. scripps.edu

Nucleophilic Attack: The reaction begins with the approach of a nucleophile (Nu⁻) to the pyridinium cation. The attack can occur at the C2 (or C6) or C4 position. scripps.edu

1,2-Addition: Attack at the C2 position yields a 1,2-dihydropyridine derivative.

1,4-Addition: Attack at the C4 position results in a 1,4-dihydropyridine derivative.

For 4-substituted pyridinium salts like the title compound, nucleophilic attack predominantly occurs at the C4 position, driven by the strong electron-withdrawing effect of the benzoyl group. nih.gov This leads to the formation of a kinetically favored 1,4-dihydropyridine intermediate. The transfer of the carbon nucleophile from a Grignard reagent to the C4 position has been identified as the rate-determining step in certain catalytic cycles. acs.org

In the context of nucleophilic aromatic substitution (SNAr), the mechanism typically involves two steps: addition of the nucleophile to form a Meisenheimer-like intermediate, followed by the elimination of a leaving group. nih.gov However, for many reactions of pyridinium salts, the process is a direct addition, as there is no leaving group to be displaced from the ring itself. The reaction stops at the dihydropyridine (B1217469) stage unless subsequent oxidation occurs. nih.gov

Influence of the Iodide Counterion on Reactivity

The iodide counterion (I⁻), while often considered a "spectator ion," can exert influence on the reactivity and properties of the 4-Benzoyl-1-methylpyridin-1-ium salt. Its role can be multifaceted, affecting solubility, stability, and in some cases, participating directly in the reaction mechanism.

The nature of the counterion can modify the physical properties of pyridinium salts. Studies on various pyridinium systems have shown that the size and nature of the anion affect crystal packing, melting points, and solubility in different solvents. mdpi.com Larger, more polarizable anions like iodide can lead to different solid-state structures compared to smaller anions like chloride or bromide.

The iodide ion can influence reactivity through several mechanisms:

Ion Pairing: In solution, the iodide anion and the pyridinium cation can exist as solvent-separated ion pairs or tighter contact ion pairs. The degree of ion pairing can affect the electrophilicity of the cation. A tightly bound iodide ion might partially shield the positive charge on the ring, slightly modulating its reactivity towards nucleophiles.

Hydrogen Bonding: Iodide is a known hydrogen bond acceptor. In the crystal structure of the related 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide, a strong N-H···I hydrogen bond is observed, which dictates the molecular conformation and packing. nih.gov While the title compound lacks a similar N-H donor, interactions with solvent molecules or other reactants capable of hydrogen bonding could be mediated by the iodide ion.

Nucleophilicity/Leaving Group Ability: Iodide itself is a moderate nucleophile. libretexts.org In certain reaction conditions, it could potentially compete with other nucleophiles present. Conversely, in substitution reactions where iodide is part of a reagent (e.g., methyl iodide used in the synthesis of the salt), it serves as the counterion to the newly formed pyridinium cation. nih.govwikipedia.org

Advanced Applications in Chemical Sciences

Application as Redox-Active Organic Materials

The pyridinium (B92312) moiety, particularly when functionalized with electron-withdrawing groups like the benzoyl group, imparts interesting redox properties to the molecule. This has led to investigations into its potential as a component in redox-active organic materials.

The electrochemical behavior of 4-benzoyl-N-methylpyridinium cations has been a subject of detailed study. In anhydrous acetonitrile, these compounds exhibit two well-separated, chemically reversible one-electron reductions. acs.orgnih.gov This behavior is analogous to that of well-known redox catalysts like quinones and viologens. acs.orgnih.gov The first reduction is associated with the neutralization of the pyridinium ring, while the second reduction involves the benzoyl moiety, leading to the formation of a radical anion. acs.orgnih.gov

The redox potentials of these compounds can be tuned by introducing substituents on the benzoyl ring. A study on a series of 4-(4-substituted-benzoyl)-N-methylpyridinium cations demonstrated a linear free-energy relationship between the half-wave potentials (E1/2) of both reduction waves and the Hammett substituent constants (σp). This indicates that the electronic nature of the substituent directly influences the ease of reduction. acs.orgnih.gov

Table 1: Electrochemical Data for Substituted 4-Benzoyl-N-methylpyridinium Cations

| Substituent (X) | E¹₁/₂ (V vs. Ag/AgCl) | E²₁/₂ (V vs. Ag/AgCl) |

|---|---|---|

| -OCH₃ | -0.68 | -1.28 |

| -CH₃ | -0.65 | -1.25 |

| -H | -0.62 | -1.22 |

| -SCH₃ | -0.61 | -1.21 |

| -Br | -0.58 | -1.18 |

| -C≡CH | -0.55 | -1.15 |

| -CHO | -0.52 | -1.12 |

| -NO₂ | -0.45 | -1.05 |

Data sourced from Leventis et al. (2002). acs.orgnih.gov

The reversible redox behavior of 4-benzoyl-1-methylpyridin-1-ium iodide and its derivatives makes them promising candidates for applications in organic electronics and energy storage systems, such as organic batteries. Pyridinium salts, in general, are being explored as redox-active materials for non-aqueous organic redox flow batteries due to their low reduction potentials and tunable solubility. researchgate.net The ability of the 4-benzoyl-N-methylpyridinium system to undergo two distinct one-electron reductions suggests its potential use as an anolyte material, capable of storing two electrons per molecule.

Recent research into bio-derived carbonyl-N-methylpyridinium species for lithium-organic batteries highlights the potential of this class of compounds. These materials can act as multi-electron-accepting anodes, offering a pathway to high-capacity energy storage. researchgate.net While specific studies on the application of 4-benzoyl-1-methylpyridin-1-ium iodide in batteries are emerging, the fundamental electrochemical properties provide a strong basis for its potential in this field. researchgate.netacs.org The development of pyridinium-based redox-active polymers further underscores the versatility of this scaffold for creating robust energy storage materials. acs.org

Utility in Organic Synthesis as Reagents or Intermediates

Pyridinium salts have a long history as useful reagents and intermediates in organic synthesis. The electron-deficient nature of the pyridinium ring makes it susceptible to nucleophilic attack and also allows it to act as an activating group for various transformations.

While direct studies on the use of 4-benzoyl-1-methylpyridin-1-ium iodide as a peptide coupling reagent are not extensively documented, the broader class of pyridinium salts has been widely employed for this purpose. uni-kiel.deuniurb.it Reagents like 2-chloro-1-methylpyridinium (B1202621) iodide (Mukaiyama's reagent) are well-known for promoting the formation of amide bonds with low racemization. uni-kiel.de

More recently, a study on halopyridinium compounds identified 4-iodo-N-methylpyridinium (4IMP) as an efficient and cost-effective coupling reagent for solid-phase peptide synthesis (SPPS). chemistryviews.orgnih.gov The structural similarity of 4IMP to 4-benzoyl-1-methylpyridin-1-ium iodide suggests that the latter could also possess reactivity in peptide bond formation. The general mechanism for pyridinium-mediated peptide coupling involves the activation of a carboxylic acid to form a highly reactive pyridinium ester, which is then readily attacked by the amino group of another amino acid.

Table 2: Comparison of Pyridinium-Based Coupling Reagents

| Reagent | Activating Group | Key Features |

|---|---|---|

| 2-Chloro-1-methylpyridinium iodide | 2-Chloro | Mukaiyama's reagent, low racemization. uni-kiel.de |

| 4-Iodo-N-methylpyridinium (4IMP) | 4-Iodo | Efficient for SPPS, bench-stable. chemistryviews.orgnih.gov |

| PyBOP | Benzotriazol-1-yloxy | Phosphonium salt, widely used in SPPS. |

The positively charged pyridinium ring in 4-benzoyl-1-methylpyridin-1-ium iodide makes the aromatic system highly electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netnih.gov This reactivity is a general feature of N-alkylpyridinium ions, where the pyridinium moiety acts as a potent electron-withdrawing group, activating the ring towards nucleophilic attack. researchgate.netnih.govnih.gov

In SNAr reactions on pyridinium systems, nucleophilic attack is favored at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen atom, as the negative charge in the resulting Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen. stackexchange.com For a 4-substituted pyridinium salt like 4-benzoyl-1-methylpyridin-1-ium iodide, a nucleophile could potentially displace a suitable leaving group at the 2- or 6-positions. The benzoyl group at the 4-position further enhances the electrophilicity of the ring, potentially influencing the regioselectivity and rate of substitution. researchgate.netnih.gov The general reactivity order for leaving groups in SNAr reactions on N-methylpyridinium compounds is often found to be different from typical aryl systems, highlighting the unique electronic environment of the pyridinium ring. researchgate.netnih.govnih.gov

Development of Self-Assembling Properties for Materials Science

The ionic nature and the presence of both hydrophobic (benzoyl) and hydrophilic (pyridinium iodide) components in 4-benzoyl-1-methylpyridin-1-ium iodide suggest its potential to exhibit self-assembling properties in solution. This behavior is a known characteristic of certain pyridinium salts, which can form micelles, vesicles, or other supramolecular structures. lew.ro

The crystal structure of a related compound, 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide, reveals the presence of strong N-H···I⁻ hydrogen bonds and weaker C-H···I⁻ interactions that direct the formation of infinite ribbons in the solid state. nih.gov Such non-covalent interactions are crucial for the bottom-up construction of well-ordered nanomaterials. While the benzoyl group in 4-benzoyl-1-methylpyridin-1-ium iodide lacks the hydrogen bond donor of the carbamoyl (B1232498) group, intermolecular interactions such as π-π stacking between the aromatic rings and ion-dipole interactions could still drive self-assembly in appropriate solvents.

The formation of supramolecular structures through the self-assembly of pyridinium salts has been harnessed to create complex architectures, including metallo-supramolecular hexagons. nih.govresearchgate.net This highlights the potential of designing and synthesizing functional materials from pyridinium-based building blocks. The ability of 4-benzoyl-1-methylpyridin-1-ium iodide to self-assemble could be exploited in areas such as drug delivery, catalysis, and the fabrication of novel electronic materials.

Formation of Nanoparticles and Aggregates

The propensity of amphiphilic molecules to self-assemble in solution is a cornerstone of nanotechnology. 4-Benzoyl-1-methylpyridin-1-ium iodide can be considered a cationic amphiphile, where the N-methylpyridinium group acts as the hydrophilic head and the benzoyl group serves as the hydrophobic tail. This molecular architecture is conducive to the formation of aggregates and nanoparticles in specific solvent systems.

Research on similar low molecular weight benzoyl pyrazinium salts has demonstrated a strong concentration dependence on their photophysical properties, which is indicative of the formation of solution-phase aggregates. ucmerced.edu In dilute solutions, these molecules exist as monomers, but as the concentration increases, they tend to form hierarchical molecular clusters. ucmerced.edu This aggregation is driven by non-covalent intermolecular interactions, such as π-π stacking between the aromatic rings and hydrophobic interactions between the nonpolar sections of the molecules.

For pyridinium salts, aggregation is a well-documented phenomenon, often leading to the formation of micelles or other supramolecular structures when a sufficient hydrophobic chain is present. ppaspk.org While the benzoyl group in 4-Benzoyl-1-methylpyridin-1-ium iodide is not a long alkyl chain, its aromatic and nonpolar character can still drive aggregation. The planarity and positive charge of the pyridinium skeleton are also contributing factors to this self-assembly behavior. researchgate.net The formation of these aggregates is influenced by several factors including:

Concentration: As with other amphiphiles, there is likely a critical aggregation concentration (CAC) or critical micelle concentration (CMC) above which nanoparticle formation becomes significant.

Solvent: The choice of solvent is crucial. In polar solvents like water, the hydrophobic effect would be the primary driver for the benzoyl groups to cluster together, minimizing their contact with the solvent. Conversely, in non-polar solvents, different aggregation patterns might emerge. Studies on other pyridinium salts have shown that aggregation can be induced by introducing a poor solvent into a solution where the salt is soluble. osi.lv

Counter-ion: The nature of the counter-ion (in this case, iodide) can influence the packing and stability of the aggregates.

The aggregation of these molecules can lead to the formation of various nanostructures, such as spherical micelles, worm-like micelles, or vesicles, depending on the precise balance of attractive and repulsive forces between the molecules.

Characterization of Self-Assembled Structures by Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive, well-established technique for measuring the size distribution of small particles and molecules in a liquid. It is an ideal method for characterizing the formation and properties of nanoparticles and aggregates of 4-Benzoyl-1-methylpyridin-1-ium iodide in solution.

The DLS technique works by illuminating a sample with a laser and analyzing the fluctuations in the intensity of the scattered light. These fluctuations are caused by the Brownian motion of the particles, and their speed is related to the particle size. Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, leading to slower fluctuations.

A DLS experiment on a solution of 4-Benzoyl-1-methylpyridin-1-ium iodide suspected of forming aggregates would yield several key parameters:

Hydrodynamic Diameter (Z-average): This is the intensity-weighted mean hydrodynamic size of the particles in the sample. It provides a general indication of the average size of the formed aggregates.

Polydispersity Index (PDI): The PDI is a measure of the broadness of the size distribution. A PDI value below 0.1 indicates a monodisperse sample (particles of a very uniform size), while values above 0.3 suggest a polydisperse sample with a wide range of particle sizes.

Size Distribution: DLS software can generate a size distribution histogram or curve, showing the relative abundance of particles of different sizes. This can reveal whether the sample contains a single population of aggregates or multiple populations of different sizes.

For instance, DLS has been employed to study the aggregation of other pyridinium salts. In one study, DLS was used to confirm the absence of aggregates in certain solvent mixtures and to identify the conditions under which large aggregates form. osi.lv Although in that particular case the aggregates grew too large for precise DLS measurement, it highlights the utility of the technique in monitoring the onset and progression of self-assembly.

The table below illustrates hypothetical DLS data that could be obtained when studying the concentration-dependent aggregation of a compound like 4-Benzoyl-1-methylpyridin-1-ium iodide in an aqueous solution.

| Concentration (mM) | Z-average Diameter (d.nm) | Polydispersity Index (PDI) | Interpretation |

|---|---|---|---|

| 0.1 | 1.5 | 0.65 | Primarily monomers present, high PDI due to low scattering intensity. |

| 1.0 | 120.4 | 0.22 | Formation of distinct nanoparticles/aggregates. |

| 5.0 | 155.8 | 0.18 | Growth in aggregate size with increasing concentration. |

| 10.0 | 162.3 | 0.15 | Further stabilization and slight growth of aggregates. |

This table presents hypothetical data for illustrative purposes, based on typical aggregation behavior of amphiphilic molecules.

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Pathways

The synthesis of pyridinium (B92312) salts has a rich history, yet the pursuit of more efficient, selective, and sustainable methods continues to drive research. rsc.orgresearchgate.net For 4-Benzoyl-1-methylpyridin-1-ium iodide, future synthetic explorations are likely to focus on several key areas.

Furthermore, mechanochemical methods, such as liquid-assisted grinding (LAG), present a greener alternative to traditional solvent-based syntheses. srce.hr Research into the mechanochemical synthesis of 4-Benzoyl-1-methylpyridin-1-ium iodide could lead to faster reaction times, reduced solvent waste, and simpler work-up procedures. srce.hr The development of continuous flow processes for the synthesis of this and other pyridinium salts also represents a significant area for future investigation, offering scalability and enhanced control over reaction parameters.

Design of New Pyridinium-Based Functional Materials

The inherent properties of the pyridinium scaffold make it an attractive building block for a diverse array of functional materials. rsc.orgunl.pt The presence of the benzoyl group in 4-Benzoyl-1-methylpyridin-1-ium iodide offers additional opportunities for tuning the electronic and photophysical properties of resulting materials.

Future research is anticipated in the development of novel ionic liquids and liquid crystals based on this pyridinium salt. By modifying the anion or introducing specific side chains, it may be possible to create materials with tailored thermal and optical properties. Additionally, the incorporation of 4-Benzoyl-1-methylpyridin-1-ium iodide into polymer backbones could lead to the creation of functional polymers with applications in areas such as optoelectronics and sensing. A tetraphenylethene-substituted pyridinium salt has already demonstrated multi-functionalities including aggregation-induced emission and specific mitochondrion imaging, suggesting similar potential for benzoyl-substituted analogues. rsc.org

Advanced Spectroscopic and Structural Techniques for Detailed Characterization

A thorough understanding of the structure-property relationships of 4-Benzoyl-1-methylpyridin-1-ium iodide is crucial for its application in advanced materials. While standard spectroscopic techniques provide valuable information, future research will likely employ more sophisticated methods for a deeper characterization.

Advanced nuclear magnetic resonance (NMR) techniques, for instance, can provide detailed insights into the conformational dynamics and intermolecular interactions of the compound in solution and in the solid state. The vibrational spectrum of pyridinium ions has been studied, and further investigation into the specific vibrational modes of 4-Benzoyl-1-methylpyridin-1-ium iodide, particularly how they are influenced by the benzoyl group and the iodide counter-ion, will be beneficial. cdnsciencepub.comconicet.gov.ar High-resolution mass spectrometry can be used to confirm the structure and purity of novel synthetic analogues.

Enhanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. nih.gov For 4-Benzoyl-1-methylpyridin-1-ium iodide, enhanced computational modeling will play a pivotal role in guiding future research.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic structure, photophysical properties, and reactivity of the molecule. researchgate.net These computational studies can aid in the design of new functional materials by predicting how modifications to the molecular structure will affect its properties. researchgate.net For example, computational modeling can be used to screen potential candidates for applications in dye-sensitized solar cells or as nonlinear optical materials. researchgate.net Furthermore, computational investigations into the reaction mechanisms of novel synthetic pathways can help to optimize reaction conditions and improve yields. acs.org

Investigation of Non-Linear Optical Properties and Other Physical Phenomena

The extended π-conjugated system of 4-Benzoyl-1-methylpyridin-1-ium iodide suggests that it may possess interesting non-linear optical (NLO) properties. nih.gov NLO materials are of significant interest for applications in optoelectronics and photonics. nih.gov

Future research should focus on the systematic investigation of the second- and third-order NLO properties of this compound. Techniques such as Z-scan measurements can be used to determine the nonlinear absorption and refraction coefficients. scirp.org The effect of the benzoyl substituent and the iodide anion on the NLO response should be a key area of investigation. The study of how the crystalline environment affects these properties will also be crucial for the development of solid-state NLO devices. nih.gov The branching effect on the NLO properties of related styrylpyrimidines has been investigated, providing a framework for similar studies on benzoylpyridinium derivatives. rsc.org

Environmental Implications and Green Chemistry Approaches in Synthesis

As the principles of green chemistry become increasingly integrated into chemical research and industry, the development of environmentally benign synthetic methods is paramount. rasayanjournal.co.in Future research on 4-Benzoyl-1-methylpyridin-1-ium iodide will undoubtedly emphasize greener synthetic approaches.

This includes the use of renewable starting materials, the replacement of hazardous solvents with more environmentally friendly alternatives like deep eutectic solvents, and the development of catalytic reactions that minimize waste. rasayanjournal.co.insrce.hr Microwave-assisted and ultrasound-assisted syntheses are other green techniques that could be explored to reduce reaction times and energy consumption. srce.hr Furthermore, research into the biodegradability and ecotoxicity of 4-Benzoyl-1-methylpyridin-1-ium iodide and its derivatives will be crucial for assessing its long-term environmental impact, especially if it finds application in consumer products or large-scale industrial processes. The design of biodegradable pyridinium ionic liquids has been reported and could serve as a model for future work in this area. rsc.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.